molecular formula C12H18N2O2 B3180333 Benzyl 2-(ethylamino)ethylcarbamate CAS No. 148088-82-8

Benzyl 2-(ethylamino)ethylcarbamate

Cat. No.: B3180333
CAS No.: 148088-82-8
M. Wt: 222.28 g/mol
InChI Key: USJPXPRDYUYBPP-UHFFFAOYSA-N
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Description

Benzyl 2-(ethylamino)ethylcarbamate is a chemical compound known for its utility in various scientific and industrial applications. It is a member of the carbamate family, which are esters of carbamic acid. This compound is particularly noted for its role as a protecting group in organic synthesis, especially in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(ethylamino)ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(ethylamino)ethanol under basic conditions. The reaction typically proceeds as follows:

  • Dissolve benzyl chloroformate in an organic solvent such as dichloromethane.
  • Add 2-(ethylamino)ethanol to the solution.
  • Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the mixture at room temperature until the reaction is complete.
  • Purify the product through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(ethylamino)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates with higher oxidation states.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce ethylaminoethyl derivatives.

Scientific Research Applications

Benzyl 2-(ethylamino)ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions and easy removal under mild conditions.

    Biology: The compound is employed in the modification of biomolecules, aiding in the study of protein functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which benzyl 2-(ethylamino)ethylcarbamate exerts its effects involves the formation of stable carbamate bonds with amines. This protects the amine group from unwanted reactions during synthesis. The benzyl group can be removed through catalytic hydrogenation or acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the ethylaminoethyl group.

    Ethyl carbamate: Contains an ethyl group instead of the benzyl group.

    Methyl carbamate: A simpler carbamate with a methyl group.

Uniqueness: Benzyl 2-(ethylamino)ethylcarbamate is unique due to its combination of the benzyl and ethylaminoethyl groups, providing specific reactivity and stability that are advantageous in synthetic applications. Its ability to act as a protecting group under mild conditions makes it particularly valuable in complex organic syntheses.

Properties

IUPAC Name

benzyl N-[2-(ethylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-13-8-9-14-12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPXPRDYUYBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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